N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide
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Description
N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide is a useful research compound. Its molecular formula is C17H13F4N3O3 and its molecular weight is 383.303. The purity is usually 95%.
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Scientific Research Applications
1. HLö 7 Dimethanesulfonate and Organophosphorus Compound Reactivation
HLö 7 dimethanesulfonate, a compound structurally related to N1,N3-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide, has shown efficacy as a broad-spectrum reactivator against toxic organophosphorus compounds. This compound has been synthesized through a new route, substituting the carcinogenic bis(chloromethyl)ether with the non-mutagenic bis(methylsulfonoxymethyl)ether, suggesting potential for safer synthesis methods in related compounds (Eyer et al., 2005).
2. Trifluoroacetylation by Bis (Acylamides)
Research involving acylation with bis(acylamides), similar to the structure of N1,N3-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide, has demonstrated the utility of these compounds for trifluoroacetylation of amine, hydroxyl, and thiol groups. This process can occur under mild, non-acidic conditions, highlighting the versatility of similar compounds in chemical synthesis (Donike, 1973).
3. Ionic Liquids in Electrochemical Capacitor Applications
Compounds structurally related to N1,N3-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide have been studied for their role in forming ionic liquids, particularly in applications involving electrochemical capacitors. These ionic liquids display properties like wide potential windows and high ionic conductivity, indicating their potential in advanced energy storage technologies (Sato, Masuda, & Takagi, 2004).
4. Analytical Applications in Liquid Chromatography
Research on ionic liquids similar to N1,N3-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide has shown their effectiveness in improving the separation and quantization of aromatic amines in hair dyes when used in liquid chromatography coupled to electrochemical detection. This demonstrates the compound's potential utility in enhancing analytical methodologies (Lizier & Zanoni, 2012).
5. Organometallic Complexes in Polymerization
Related bis(iminomethyl)pyrroles, which share some structural features with N1,N3-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide, have been used to form yttrium complexes. These complexes have shown potential as initiators in ε-caprolactone polymerization, indicating the compound's possible applications in material science and polymer chemistry (Matsuo, Mashima, & Tani, 2001).
Properties
IUPAC Name |
N,N'-bis(2,4-difluorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O3/c1-27-22-8-11(16(25)23-14-4-2-9(18)6-12(14)20)17(26)24-15-5-3-10(19)7-13(15)21/h2-8,11H,1H3,(H,23,25)(H,24,26)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNKFSZTLXGOA-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=C(C=C(C=C1)F)F)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=C(C=C(C=C1)F)F)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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